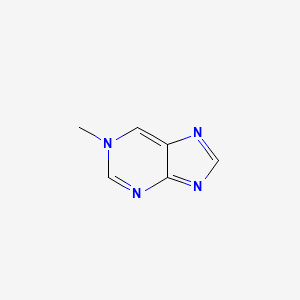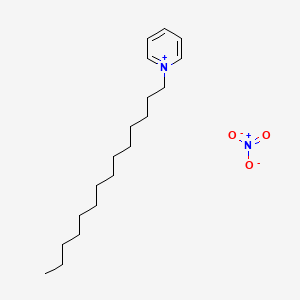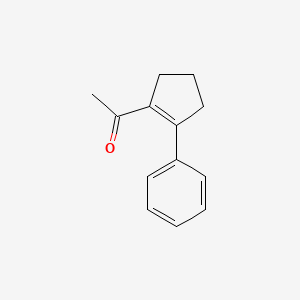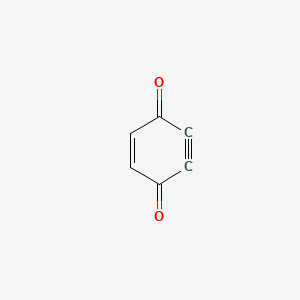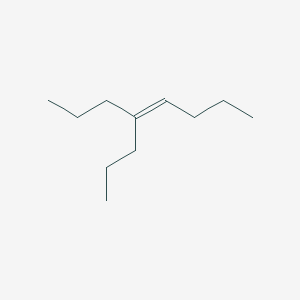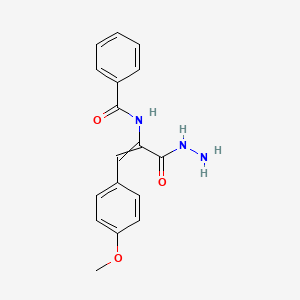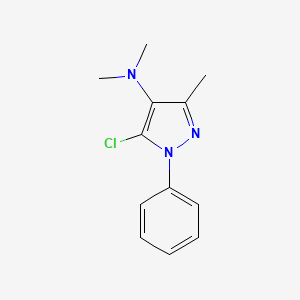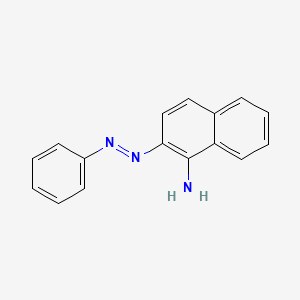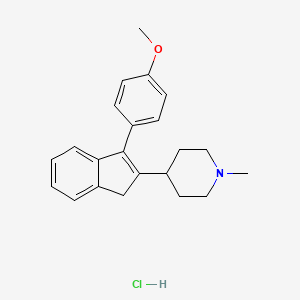![molecular formula C9H6N6 B14704460 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine CAS No. 21801-13-8](/img/structure/B14704460.png)
6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of monosubstituted tetrazine with phenylhydrazine, followed by cyclization to form the desired triazolo-tetrazine ring system . The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous intermediates .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted triazolo-tetrazine derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to therapeutic effects . In the context of energetic materials, the compound’s high nitrogen content and stable ring system contribute to its explosive properties by releasing a significant amount of energy upon decomposition .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar applications in medicinal chemistry and materials science.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Known for its antimicrobial and anticancer properties.
1,2,4,5-Tetrazine: A precursor in the synthesis of various energetic materials and pharmaceuticals.
Uniqueness: 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine stands out due to its unique fused ring system, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
21801-13-8 |
|---|---|
Formule moléculaire |
C9H6N6 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine |
InChI |
InChI=1S/C9H6N6/c1-2-4-7(5-3-1)8-11-13-9-12-10-6-15(9)14-8/h1-6H |
Clé InChI |
BUQVPMHGSAFHCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C=NN=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




